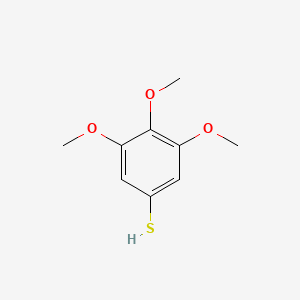
3,4,5-TRIMETHOXYBENZENE-1-THIOL
描述
3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .
化学反应分析
Types of Reactions:
Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzene derivatives.
科学研究应用
Applications in Organic Synthesis
3,4,5-Trimethoxybenzene-1-thiol serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Functionalized Compounds : The thiol group allows for further functionalization through reactions such as alkylation and acylation. For example, it can be used in lithium-catalyzed thiol alkylation reactions to produce complex molecules with specific functional groups .
- Antioxidant Studies : Research has indicated that compounds containing the 3,4,5-trimethoxy group possess antioxidant properties. This has implications for developing new antioxidants for pharmaceutical applications .
Material Science Applications
In material science, this compound is utilized for:
- Coating Technologies : The compound can be employed in creating protective coatings due to its ability to form stable bonds with metal surfaces. This enhances corrosion resistance and durability.
- Nanotechnology : It is used in the synthesis of nanoparticles where thiol groups facilitate the stabilization of metal nanoparticles. This is crucial for applications in catalysis and electronics.
Case Study 1: Antioxidant Capacity
A study conducted on the antioxidant capacity of 3,4,5-trimethoxyphenol derivatives demonstrated that the presence of methoxy groups significantly enhances the radical scavenging ability of the compounds . This finding suggests potential applications in food preservation and health supplements.
Case Study 2: Coating Applications
Research on thiol-based coatings highlighted the effectiveness of this compound in forming self-assembled monolayers on gold substrates. These coatings exhibited excellent stability and adhesion properties, making them suitable for biosensor applications .
作用机制
The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .
相似化合物的比较
- **1
属性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
3,4,5-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |
InChI 键 |
BLFIUDXNGYVYMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














